3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one
Description
“3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one” is a complex organic compound that features multiple functional groups, including a hydroxy group, an imidazole ring, and a methylsulfanyl-substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-24-13-6-4-5-12(11-13)21-16(22)14-7-2-3-8-15(14)18(21,23)17-19-9-10-20-17/h2-11,23H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDOCYQRQJEZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one” typically involves multi-step organic synthesis. The process may start with the preparation of the isoindolone core, followed by the introduction of the hydroxy group, the imidazole ring, and the methylsulfanyl-substituted phenyl ring. Common reagents and conditions might include:
Starting materials: Isoindolone derivatives, imidazole, and methylsulfanyl-substituted benzene.
Reagents: Strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and coupling agents (e.g., EDCI).
Conditions: Reactions may be carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative.
Scientific Research Applications
“3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving imidazole-containing compounds.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes: Inhibition or activation of enzyme activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Pathways involved: Could include oxidative stress pathways, signal transduction pathways, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one: Lacks the methylsulfanyl-substituted phenyl ring.
2-(3-methylsulfanylphenyl)isoindol-1-one: Lacks the hydroxy group and imidazole ring.
3-hydroxy-2-phenylisoindol-1-one: Lacks the imidazole ring and methylsulfanyl substitution.
Uniqueness
“3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
